molecular formula C6H6 B14507987 1-Ethenylcyclobuta-1,3-diene CAS No. 63943-67-9

1-Ethenylcyclobuta-1,3-diene

Cat. No.: B14507987
CAS No.: 63943-67-9
M. Wt: 78.11 g/mol
InChI Key: KZDURZABPHPZHJ-UHFFFAOYSA-N
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Description

Ethenylcyclobutadiene is an organic compound that consists of a cyclobutadiene ring with an ethenyl group attached. Cyclobutadiene itself is a highly reactive molecule due to its antiaromatic nature, making it an interesting subject for chemical research. The addition of an ethenyl group to cyclobutadiene introduces further complexity and potential for unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield hydrogenated products.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.

Scientific Research Applications

Ethenylcyclobutadiene has several applications in scientific research:

    Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.

    Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.

    Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.

Mechanism of Action

The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutadiene: The parent compound, known for its high reactivity and antiaromaticity.

    Cyclooctatetraene: Another antiaromatic compound with a larger ring structure.

    Benzene: An aromatic compound that contrasts with the antiaromatic nature of cyclobutadiene.

Uniqueness

Ethenylcyclobutadiene is unique due to the combination of the ethenyl group and the cyclobutadiene ring

Properties

CAS No.

63943-67-9

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

IUPAC Name

ethenylcyclobutadiene

InChI

InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2

InChI Key

KZDURZABPHPZHJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C1

Origin of Product

United States

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